molecular formula C21H28N2 B14266124 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline CAS No. 138749-44-7

4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline

Cat. No.: B14266124
CAS No.: 138749-44-7
M. Wt: 308.5 g/mol
InChI Key: BDFOELUHQOTNRK-UHFFFAOYSA-N
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Description

4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is an organic compound with a complex structure It features a cyclohexyl ring substituted with an aminophenyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline derivatives react with aldehydes in the presence of a catalyst. For example, the use of Brönsted acidic ionic liquids as catalysts has been shown to be effective in synthesizing aniline-based compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

138749-44-7

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-3,3,5-trimethylcyclohexyl]aniline

InChI

InChI=1S/C21H28N2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15H,12-14,22-23H2,1-3H3

InChI Key

BDFOELUHQOTNRK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)(C)C

Origin of Product

United States

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